molecular formula C4H7N3O B2715234 (3R)-3-azidooxolane CAS No. 1421332-66-2

(3R)-3-azidooxolane

Cat. No. B2715234
CAS RN: 1421332-66-2
M. Wt: 113.12
InChI Key: AHFRAHLUYUUOBA-SCSAIBSYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in industry or research .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Drug Binding and Interaction Studies

Research has highlighted the interaction of AZT with human serum albumin (HSA), revealing a new drug binding subsite. This interaction is critical for understanding the drug's distribution and its interaction with other drugs in multi-drug therapy scenarios. The study of the HSA-Myr-AZT complex provides insights into drug-drug interactions and the structural basis for drug allocation within the body (Zhu et al., 2008).

DNA Interaction and Mutagenicity

AZT's incorporation into DNA and its mutagenic potential have been studied to understand its mechanisms of mutagenicity and carcinogenicity. The relationship between AZT incorporation into cellular DNA, mutant frequencies, and loss of heterozygosity at the TK locus in human lymphoblastoid cells has been explored, suggesting that AZT's genotoxicity is directly related to its incorporation into DNA (Meng et al., 2000).

Mechanisms of Drug Toxicity

The study of AZT's inhibitory effects on thymidine phosphorylation in isolated rat liver mitochondria contributes to understanding the biochemical basis of AZT's toxicity, particularly hepatotoxicity associated with long-term use. This work investigates the drug's impact on mitochondrial function, proposing mechanisms for observed toxicities (Lynx et al., 2006).

Antioxidant Capacities and Molecular Interaction

Research into the comparative antioxidant capacities of phenolic compounds, including those related to AZT, measures the efficacy of various antioxidants using different assays. This analysis aids in understanding the molecular interactions and potential oxidative damage mitigation strategies relevant to compounds like AZT (Tabart et al., 2009).

Drug Design and Prodrug Strategies

Novel approaches for designing prodrugs of AZT highlight strategies to improve the drug's clinical efficacy, reduce toxicity, and enhance delivery. These strategies are pivotal in developing next-generation therapeutics that leverage the antiviral activity of AZT while minimizing adverse effects (Parang et al., 2000).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, proper disposal methods, and first aid measures .

Future Directions

This involves predicting or discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(3R)-3-azidooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRAHLUYUUOBA-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-azidooxolane

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